molecular formula C16H18FN3O3 B2818463 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone CAS No. 1171478-37-7

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone

Cat. No.: B2818463
CAS No.: 1171478-37-7
M. Wt: 319.336
InChI Key: QKTPPSBDVZNKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and an ethoxy group at the 4-position, with a morpholino methanone moiety at the 3-position. This specific architecture is characteristic of compounds investigated for their potential as kinase inhibitors . Research into structurally analogous molecules, such as the Met kinase inhibitor BMS-777607, has demonstrated that the 4-ethoxy substitution on the pyrazol-3-yl scaffold can be a critical determinant for achieving improved aqueous solubility and enhanced kinase selectivity profile . Furthermore, the morpholine ring is a common pharmacophore known to influence the physicochemical properties and binding affinity of drug candidates. The incorporation of a fluorophenyl group is a frequent strategy in lead optimization to modulate metabolic stability and membrane permeability. As such, this compound serves as a valuable chemical intermediate or a core scaffold for researchers developing novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-23-14-11-20(13-5-3-12(17)4-6-13)18-15(14)16(21)19-7-9-22-10-8-19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTPPSBDVZNKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Morpholino Methanone Moieties

2.1.1. 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone (CAS 303995-20-2)

  • Structure : Features a pyridinyl group at the 4-position of the pyrazole and a phenyl group instead of 4-fluorophenyl.
  • Molecular Formula : C₁₉H₁₈N₄O₂ (334.37 g/mol).
  • Key Differences : The absence of the ethoxy group and 4-fluorophenyl substitution reduces steric and electronic effects compared to the target compound. The pyridinyl group may enhance metal coordination or hydrogen bonding .

2.1.2. 5-(3-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]phenyl)thiophen-2-ylmethanone (21h)

  • Structure : Replaces the pyrazole’s ethoxy group with a thiophene-phenyl moiety.
  • Synthesis : Achieved via TsNHNH₂ and 4-methoxyphenylacetylene, yielding 92% purity.

Pyrazole Derivatives with Fluorophenyl Substituents

2.2.1. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Structure : A dihydropyrazole with bromophenyl and 4-fluorophenyl groups.
  • Key Differences : The saturated pyrazole ring (4,5-dihydro) reduces aromaticity, affecting electronic properties. The bromophenyl group increases molecular weight (385.22 g/mol) and may influence halogen bonding .

2.2.2. (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Structure: Includes a butenone side chain and hydroxy group on the pyrazole.

Morpholino Methanone Derivatives Without Pyrazole

2.3.1. (4-Fluorophenyl)(morpholino)methanone (7g)

  • Structure : Simplifies the target compound by removing the pyrazole core.
  • Molecular Formula: C₁₁H₁₂FNO₂ (209.22 g/mol).
  • Retains the fluorophenyl-morpholino motif, suggesting shared solubility or pharmacokinetic profiles .

2.3.2. (6-(3,3-Diethoxypropynyl)pyridin-3-yl)(morpholino)methanone (Yb)

  • Structure : Contains a pyridine ring with a diethoxypropynyl substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
Target Compound C₁₉H₂₀FN₃O₃ 365.39 4-ethoxy, 4-fluorophenyl, morpholino Not Reported -
[3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]phenylmethanone C₁₉H₁₈N₄O₂ 334.37 Pyridinyl, phenyl Not Reported
Compound 21h C₂₄H₂₁N₃O₂S 415.51 Thiophene, 4-methoxyphenyl 92%
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₇H₁₄BrFN₂O 385.22 Bromophenyl, dihydropyrazole Not Reported
(4-Fluorophenyl)(morpholino)methanone (7g) C₁₁H₁₂FNO₂ 209.22 Fluorophenyl, morpholino Not Reported

Q & A

Q. What are the optimal synthetic routes for (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., acetic acid) to generate the pyrazole ring .
  • Morpholino Methanone Integration : Coupling the pyrazole intermediate with morpholine via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM) .
  • Ethoxy and Fluorophenyl Functionalization : Introduction of the 4-ethoxy and 4-fluorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions . Optimization Tips : Control reaction temperature (60–80°C for coupling steps), use inert atmospheres, and monitor purity via TLC/HPLC .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • ¹H/¹³C NMR :
  • Pyrazole protons appear as singlets/doublets in δ 6.5–8.5 ppm. Ethoxy groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.8–4.2 ppm for OCH₂) .
  • Morpholino carbons resonate at δ 45–70 ppm (quaternary carbons near 170 ppm for the methanone) .
    • IR :
  • Strong C=O stretch at ~1650–1750 cm⁻¹ (methanone).
  • Aromatic C-F vibrations at ~1200–1250 cm⁻¹ .
    Validation : Compare spectral data with computed DFT models or reference analogs .

Q. What solvent systems are suitable for purification and crystallization?

Solvent Purpose Notes
Ethanol/Water (3:1)RecrystallizationHigh polarity enhances crystal lattice formation .
Dichloromethane/HexaneFlash ChromatographyOptimal for separating nonpolar by-products .
DMSOSolubility TestingUseful for biological assays (ensure <5% DMSO in final solutions) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s crystal structure?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data. SHELXT identifies initial phases via dual-space algorithms .
  • Refinement (SHELXL) :
  • Apply anisotropic displacement parameters for non-H atoms.
  • Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-H···O, π-π stacking) .
    Challenges : Address twinning or disorder in the morpholino ring using TWIN/BASF commands .

Q. What strategies resolve conflicting data from biological assays (e.g., IC₅₀ variability)?

  • Assay Design :
  • Use orthogonal assays (e.g., SPR for binding affinity, cell viability for efficacy) to cross-validate .
  • Include positive controls (e.g., staurosporine for kinase inhibition).
    • Data Analysis :
Parameter Optimal Range Notes
IC₅₀ Consistency±10% across replicatesOutliers suggest solubility or stability issues .
Hill Slope0.8–1.2Deviations indicate non-specific binding .
Troubleshooting : Pre-treat compounds with glutathione to test redox-mediated false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.